molecular formula C10H10Cl2O2 B2804204 1-(2,2-Dichloroethenyl)-3-(methoxymethoxy)benzene CAS No. 2305255-53-0

1-(2,2-Dichloroethenyl)-3-(methoxymethoxy)benzene

Cat. No.: B2804204
CAS No.: 2305255-53-0
M. Wt: 233.09
InChI Key: GBTCRNDKEUYKDK-UHFFFAOYSA-N
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Description

1-(2,2-Dichloroethenyl)-3-(methoxymethoxy)benzene is a substituted benzene derivative featuring a dichloroethenyl group (–CH=CCl₂) at the 1-position and a methoxymethoxy (–OCH₂OCH₃) group at the 3-position. The dichloroethenyl moiety is commonly associated with insecticidal activity, as seen in pyrethroids like permethrin and cypermethrin . The methoxymethoxy group, a bifunctional ether, may enhance solubility or modulate reactivity compared to simpler alkoxy substituents .

Properties

IUPAC Name

1-(2,2-dichloroethenyl)-3-(methoxymethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl2O2/c1-13-7-14-9-4-2-3-8(5-9)6-10(11)12/h2-6H,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBTCRNDKEUYKDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=CC=CC(=C1)C=C(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(2,2-Dichloroethenyl)-3-(methoxymethoxy)benzene typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the reaction of 1-(2,2-dichloroethenyl)benzene with methoxymethanol in the presence of a suitable catalyst. The reaction conditions often involve controlled temperatures and pressures to ensure the desired product is obtained with high purity and yield .

Industrial production methods may vary, but they generally follow similar principles, scaling up the reaction to accommodate larger quantities. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-(2,2-Dichloroethenyl)-3-(methoxymethoxy)benzene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the benzene ring are replaced by other groups.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

1-(2,2-Dichloroethenyl)-3-(methoxymethoxy)benzene has several scientific research applications:

Mechanism of Action

The mechanism by which 1-(2,2-Dichloroethenyl)-3-(methoxymethoxy)benzene exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biochemical pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Dichloroethenyl-Containing Pyrethroids

Permethrin
  • Structure: (3-Phenoxyphenyl)methyl ester of 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid .
  • Key Differences :
    • Permethrin incorporates a cyclopropane ring and ester linkage, absent in the target compound.
    • The dichloroethenyl group in permethrin is part of a cyclopropane-carboxylate backbone, enhancing insecticidal activity via neurotoxic effects .
    • Applications : Broad-spectrum insecticide (mosquitoes, ticks) .
Cypermethrin
  • Structure: (RS)-α-cyano-3-phenoxybenzyl ester of 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylate .
  • Key Differences: Cypermethrin includes a cyano (–CN) group, increasing toxicity to insects . The target compound lacks the α-cyano-phenoxybenzyl group, suggesting lower mammalian toxicity .
Property 1-(2,2-Dichloroethenyl)-3-(methoxymethoxy)benzene Permethrin Cypermethrin
Molecular Formula C₁₀H₁₀Cl₂O₂ (inferred) C₂₁H₂₀Cl₂O₃ C₂₂H₁₉Cl₂NO₃
Functional Groups Dichloroethenyl, methoxymethoxy Cyclopropane, ester Cyclopropane, ester, cyano
Primary Use Potential intermediate or insecticide Insecticide Insecticide
Toxicity Profile Likely lower neurotoxicity Moderate mammalian toxicity High insect toxicity

Substituted Benzene Derivatives

1-(3,3-Dichloroallyloxy)-2-nitrobenzene
  • Structure: Benzene with nitro (–NO₂) and dichloroallyloxy (–OCH₂CCl=CH₂) groups .
  • Key Differences :
    • The nitro group increases electrophilicity, making it reactive in synthesis (e.g., phenanthrene intermediates) .
    • The dichloroallyloxy substituent differs sterically and electronically from dichloroethenyl.
1-(Methoxymethoxy)-3-(trifluoromethyl)benzene
  • Structure : Benzene with methoxymethoxy (–OCH₂OCH₃) and trifluoromethyl (–CF₃) groups .
  • Key Differences :
    • The trifluoromethyl group is strongly electron-withdrawing, contrasting with the electron-rich dichloroethenyl group.
    • Applications include agrochemical intermediates, leveraging the stability of the methoxymethoxy group .
Property This compound 1-(3,3-Dichloroallyloxy)-2-nitrobenzene 1-(Methoxymethoxy)-3-(trifluoromethyl)benzene
Substituent Effects Electron-rich dichloroethenyl, polar methoxymethoxy Electron-deficient nitro, bulky allyloxy Electron-withdrawing CF₃, polar methoxymethoxy
Reactivity Likely undergoes electrophilic substitution Nitro group directs meta substitution CF₃ directs para/ortho substitution
Applications Insecticide candidate Phenanthrene synthesis Agrochemical intermediates

Chlorinated Alkoxybenzenes

1-(2-Chloroethoxy)-2-methoxybenzene
  • Structure : Benzene with 2-chloroethoxy (–OCH₂CH₂Cl) and methoxy (–OCH₃) groups .
  • Applications: Intermediate in pharmaceutical synthesis .

Research Findings and Implications

  • Dichloroethenyl Group : Enhances insecticidal activity by interacting with sodium channels in pests . The absence of a cyclopropane ring in the target compound may reduce environmental persistence compared to pyrethroids.
  • Methoxymethoxy Group: Improves solubility in polar solvents compared to non-polar analogs (e.g., 1-(2-bromoethoxy)-3-methylbenzene ).
  • Synthetic Utility : Compounds like 1-(3,3-dichloroallyloxy)-2-nitrobenzene demonstrate the role of chlorinated substituents in directing crystal packing and reactivity .

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